

An In-depth Technical Guide to 2-(Bromomethyl)quinoline (CAS 5632-15-5)

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Compound of Interest

Compound Name: 2-(Bromomethyl)quinoline

Cat. No.: B1281361

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)quinoline, with CAS number 5632-15-5, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group attached to the C2 position of a quinoline ring, makes it a versatile intermediate for introducing the quinolin-2-ylmethyl moiety into a wide range of molecules. This functionality is prevalent in various biologically active compounds, making **2-(bromomethyl)quinoline** a valuable precursor in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

2-(Bromomethyl)quinoline is typically an off-white to pink or light yellow solid at room temperature.^{[1][2]} Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **2-(Bromomethyl)quinoline**

Property	Value	Reference(s)
CAS Number	5632-15-5	[1]
Molecular Formula	C ₁₀ H ₈ BrN	[1]
Molecular Weight	222.08 g/mol	[1]
Appearance	Off-white to pink/light yellow powder/solid	[1] [2]
Melting Point	55-59 °C or 169 °C (conflicting reports)	[1] [2]
Boiling Point	300.5 ± 17.0 °C (Predicted)	[1]
Density	1.518 ± 0.06 g/cm ³ (Predicted)	[1]
InChI Key	NNAYPIDFVQLEDK-UHFFFAOYSA-N	[1]
SMILES	BrCc1nc2ccccc2cc1	[3]
Purity	≥96.5% (GC) available commercially	[3]

Note on Melting Point: There is a significant discrepancy in the reported melting points. Commercial suppliers often list it in the range of 55-59°C, while some databases report a much higher value of 169°C.[\[1\]](#)[\[2\]](#) Researchers should verify the properties of their specific batch.

Spectroscopic Data

While detailed spectral data is not available in the immediate search results, various sources confirm that the structure of **2-(bromomethyl)quinoline** and its derivatives are routinely characterized using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[\[4\]](#)[\[5\]](#) For substituted quinolines, protons on the ring are typically found in the aromatic region (δ 6.5-9.0 ppm), with the H8 proton often deshielded due to the peri-effect of the nitrogen lone pair.[\[5\]](#) The bromomethyl protons would be expected to appear as a characteristic singlet in the ¹H NMR spectrum.

Synthesis and Purification

A common method for the synthesis of **2-(bromomethyl)quinoline** involves the radical bromination of 2-methylquinoline (quinaldine).

General Experimental Protocol: Bromination of 2-Methylquinoline

This protocol describes a general method for the synthesis of 2-(halomethyl)quinolines.

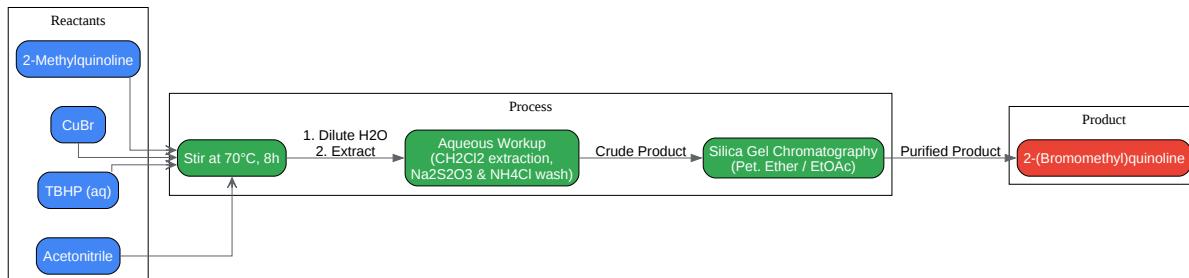
Materials:

- 2-methylquinoline (quinaldine)
- Cuprous halide (e.g., CuBr)
- tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel
- Petroleum ether and Ethyl acetate (for column chromatography)

Procedure:

- To a reaction flask, add 2-methylquinoline (0.5 mmol), cuprous bromide (0.75 mmol), and acetonitrile (2 mL).[\[1\]](#)
- Add tert-butyl hydroperoxide (8.0 eq., 70% aqueous solution).[\[1\]](#)

- Stir the reaction mixture at 70 °C for 8 hours.[1]
- After the reaction is complete (monitored by TLC), dilute the mixture with water.[1]
- Extract the product with dichloromethane (3 x 15 mL).[1]
- Combine the organic layers and quench any excess halogens by washing with sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution.[1]
- Wash the organic layer with saturated aqueous ammonium chloride (NH_4Cl) solution.[1]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure.[1]
- Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1 v/v) eluent to yield the target compound, **2-(bromomethyl)quinoline**.[1]

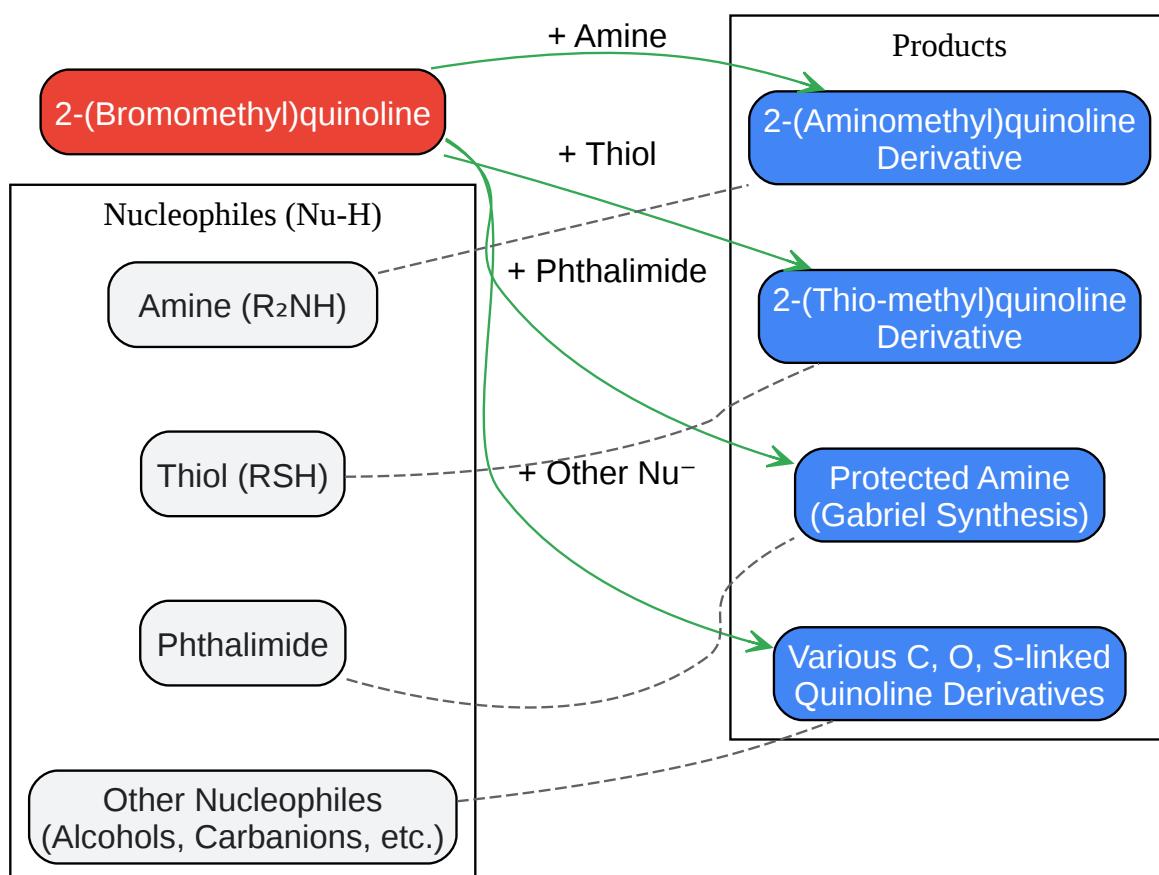
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Caption: General workflow for the synthesis of **2-(Bromomethyl)quinoline**.

Chemical Reactivity and Applications

The primary utility of **2-(bromomethyl)quinoline** stems from the reactivity of the bromomethyl group, which acts as an excellent electrophile in nucleophilic substitution reactions. This allows for the facile attachment of the quinolin-2-ylmethyl scaffold to various nucleophiles, including amines, thiols, and carbanions.

Halogenated quinolines, particularly at the 2- and 4-positions, are highly susceptible to nucleophilic substitution. The bromomethyl group at the 2-position is analogous to a benzylic bromide, exhibiting enhanced reactivity due to the stabilization of the transition state by the adjacent quinoline ring system.



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Caption: General reactivity of **2-(Bromomethyl)quinoline** with nucleophiles.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for treating cancer, malaria, and other diseases.[6][7] Derivatives of **2-(bromomethyl)quinoline** serve as key intermediates in synthesizing molecules with potential therapeutic value, including antifungal agents and kinase inhibitors.[8][9][10]

Detailed Experimental Protocol: Synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)quinoline

This protocol provides a concrete example of a nucleophilic substitution reaction using **2-(bromomethyl)quinoline** to synthesize a biologically relevant heterocyclic compound. Analogous structures are investigated for a variety of therapeutic applications.

Materials:

- **2-(Bromomethyl)quinoline**
- 1H-Benzo[d]imidazole-2-thiol
- Triethylamine (TEA)
- Acetone

Procedure:

- In a reaction vessel, create a solution by dissolving **2-(bromomethyl)quinoline** and 1H-benzo[d]imidazole-2-thiol in acetone.[1]
- Add triethylamine to the solution to act as a base.[1]
- The condensation reaction proceeds to form 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)quinoline.[1]

- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated and purified using standard techniques such as filtration (if it precipitates) and recrystallization or column chromatography. The structure of the final compound is confirmed by spectroscopic methods.[\[1\]](#)

Safety and Handling

2-(Bromomethyl)quinoline is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Safety Information for **2-(Bromomethyl)quinoline**

Category	Codes & Statements	Reference(s)
GHS Pictograms	Danger	[1]
Hazard Statements	H302: Harmful if swallowed.H318: Causes serious eye damage.	[1]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.	[1]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C.	[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. It is classified as a combustible solid.[\[3\]](#)

Conclusion

2-(Bromomethyl)quinoline (CAS 5632-15-5) is a valuable and reactive intermediate for organic synthesis. Its ability to undergo facile nucleophilic substitution makes it a key building block for incorporating the quinoline moiety into complex molecules. This property is extensively leveraged by researchers in drug discovery to develop novel compounds with a wide range of biological activities, including potential antifungal and anticancer properties. Due to its hazardous nature, strict adherence to safety protocols is mandatory during its handling and use. The synthetic routes and reactivity patterns outlined in this guide provide a foundational understanding for its effective application in a research and development setting.

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